molecular formula C7H12ClN B6247515 3-cyclobutylideneazetidine hydrochloride CAS No. 2098100-25-3

3-cyclobutylideneazetidine hydrochloride

Cat. No.: B6247515
CAS No.: 2098100-25-3
M. Wt: 145.6
InChI Key:
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Description

3-Cyclobutylideneazetidine hydrochloride: is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a cyclobutylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the [2+2] cycloaddition reaction, where ethyl 2,3-butadienoate reacts with a cyclic ketimine in the presence of a catalyst such as 1,4-dioxane . The resulting azetidine derivative can then be converted to the hydrochloride salt.

Industrial Production Methods: Industrial production of 3-cyclobutylideneazetidine hydrochloride may involve large-scale cycloaddition reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylideneazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide as bases.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated azetidine derivatives.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-cyclobutylideneazetidine hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine moiety makes it reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Uniqueness: 3-Cyclobutylideneazetidine hydrochloride is unique due to its combination of the azetidine ring and the cyclobutylidene substituent.

Properties

CAS No.

2098100-25-3

Molecular Formula

C7H12ClN

Molecular Weight

145.6

Purity

95

Origin of Product

United States

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